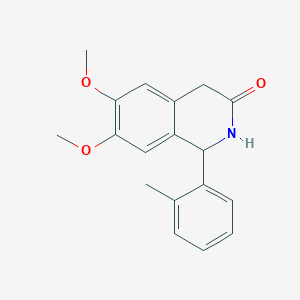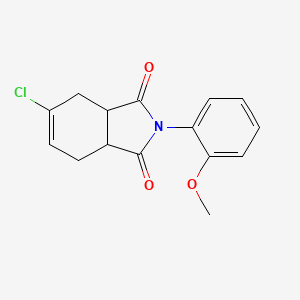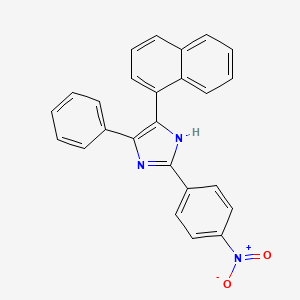
6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methylphenyl group at the 1 position, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process is scaled up from laboratory conditions to industrial-scale production, ensuring consistency and efficiency.
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the methylphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines. These products have diverse applications in medicinal chemistry and material science.
科学研究应用
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of HIV-1 reverse transcriptase, the compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, making it a potential candidate for antiviral therapy.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy groups at the 6 and 7 positions but differs in the saturation of the isoquinoline ring.
6,7-Dimethoxy-1-tetralone: This compound has a similar methoxy substitution pattern but lacks the isoquinoline core.
Uniqueness
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups
属性
IUPAC Name |
6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-6-4-5-7-13(11)18-14-10-16(22-3)15(21-2)8-12(14)9-17(20)19-18/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFYTCOGVXCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC(=C(C=C3CC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B4917459.png)

![N-(1,3-benzothiazol-2-ylmethyl)-5-[(2,6-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4917469.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4917474.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4917480.png)
![2-aminobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B4917488.png)
![(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B4917490.png)

![Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)](/img/structure/B4917504.png)
![Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4917532.png)
![2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4917542.png)
![4-(4-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4917559.png)
